5-(Dimethylamino)picolinonitrile

Vue d'ensemble

Description

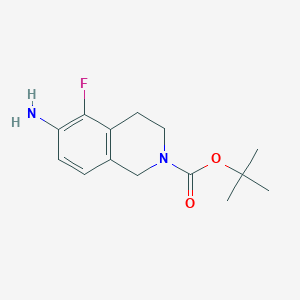

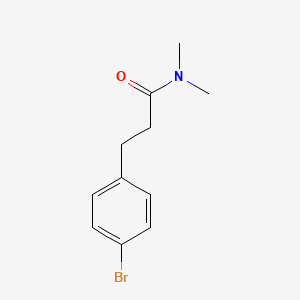

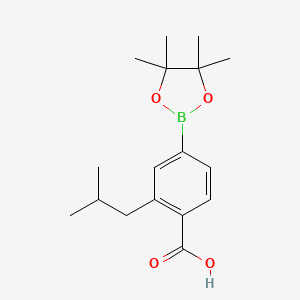

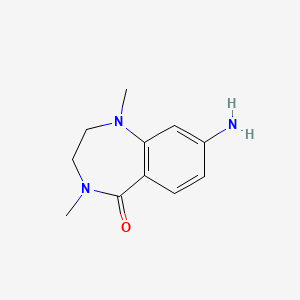

5-(Dimethylamino)picolinonitrile is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 g/mol .

Synthesis Analysis

The synthesis of 5-(Dimethylamino)picolinonitrile involves several steps . The process starts with 5-amino-2-cyanopyridine and iodomethane dissolved in tetrahydrofuran (THF). The solution is brought to 0°C and 60% sodium hydride (NaH) is added slowly. The mixture is stirred for 50 hours. A small amount of methanol is added to decompose the excess iodomethane and sodium hydride. Water is then added and the mixture is extracted with ethyl acetate. The organic layers are combined and dried over anhydrous sodium sulfate, then concentrated under reduced pressure. The residue obtained is purified by column chromatography to obtain 2-cyano-5-dimethylaminopyridine .Applications De Recherche Scientifique

Molecular Quadratic Hyperpolarizabilities : Research on Ru(II) complex salts, including those with ligands related to 5-(Dimethylamino)picolinonitrile, has shown that these complexes display intense, visible metal-to-ligand charge-transfer (MLCT) absorptions which are highly solvatochromic. These compounds exhibit large molecular quadratic hyperpolarizabilities, indicating their potential use in nonlinear optical applications (Coe et al., 1997).

CHK1 Inhibition for Hematologic Malignancies : In the field of medicinal chemistry, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been discovered as potent CHK1 inhibitors. These compounds, such as (R)-17, have demonstrated significant potential in inhibiting the growth of malignant hematopathy cell lines, suggesting their use in treating hematologic malignancies (Tong et al., 2019).

Synthesis of Substituted Picolinonitriles : A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles has been achieved through a gold(I)-catalyzed cyclization process. This indicates the compound's versatility and potential applications in synthetic chemistry (Fukuhara et al., 2018).

Metal-Free and Metallophthalocyanines : The synthesis of novel metal-free and metallophthalocyanines using compounds related to 5-(Dimethylamino)picolinonitrile demonstrates their potential in creating new materials with unique spectroscopic characteristics. These compounds have applications in areas like dye synthesis and materials science (Bıyıklıoğlu, 2011).

Propriétés

IUPAC Name |

5-(dimethylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVXHYBNPXIIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)picolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)